N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-fluorophenoxy)acetamide
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Overview
Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C19H21FN2O4S and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.12060649 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-fluorophenoxy)acetamide typically involves a multi-step process. Key intermediates and reagents are used to introduce the ethanesulfonyl and fluorophenoxy groups, followed by the acetamide formation under controlled conditions.
Industrial Production Methods: : Industrial production emphasizes scalability and cost-effectiveness. Optimized reaction conditions, efficient catalysts, and green chemistry approaches are often employed to enhance yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: : The compound undergoes various reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Typical reagents involve oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophilic or electrophilic species for substitution reactions.
Major Products: : Products derived from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups.
Scientific Research Applications
Chemistry: : It serves as a key intermediate in synthesizing advanced materials and pharmaceuticals, contributing to the development of novel compounds with enhanced properties.
Biology: : Its interactions with biological molecules are investigated for potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Medicine: : The compound's pharmacokinetic and pharmacodynamic profiles are explored for developing new drugs targeting specific diseases.
Industry: : It is used in formulating agrochemicals, coatings, and specialty polymers, enhancing product performance and sustainability.
Mechanism of Action
Mechanism: : The compound exerts its effects through binding to specific molecular targets, triggering a cascade of biochemical events.
Molecular Targets and Pathways: : Its interactions with proteins, enzymes, or receptors initiate pathways that modulate cellular functions, showcasing its potential in therapeutic interventions.
Comparison with Similar Compounds
Comparison: : Compared to compounds like N-[1-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-fluorophenoxy)acetamide, it displays enhanced solubility and bioavailability.
Similar Compounds: : Similar compounds include N-[1-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-chlorophenoxy)acetamide and N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-bromophenoxy)acetamide, each exhibiting distinct properties and applications.
So! How do you feel about getting knee-deep into the world of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-fluorophenoxy)acetamide? Fascinating stuff, isn’t it?
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-2-27(24,25)22-11-5-6-14-12-15(9-10-17(14)22)21-19(23)13-26-18-8-4-3-7-16(18)20/h3-4,7-10,12H,2,5-6,11,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSYVWHDVGORFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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